4-O-Methylphorbol-12,13-diacetate: PKC Isoform Functional Selectivity Profile Divergence from PMA
In a yeast phenotypic assay expressing individual mammalian PKC isoforms, 4-O-methylphorbol-12-myristate-13-acetate (MPMA) demonstrated a functional profile distinct from the pan-agonist PMA. While PMA induced growth inhibition proportional to activation of PKC-α, βI, δ, and η, MPMA exhibited lower efficacy and, notably, stimulated growth in yeast expressing classical PKCs (α and βI), effectively antagonizing PMA-induced growth inhibition in these isoforms. This effect was similar to that of the known PKC inhibitor chelerythrine [1].
| Evidence Dimension | Functional PKC Isoform Activation/Antagonism |
|---|---|
| Target Compound Data | Lower efficacy on all isoforms; antagonism of PMA effect on classical PKCs (α and βI) |
| Comparator Or Baseline | PMA (phorbol 12-myristate 13-acetate): Full agonism on PKC-α, βI, δ, η |
| Quantified Difference | Qualitative functional shift from agonism (PMA) to partial agonism/antagonism (MPMA) on classical PKCs |
| Conditions | In vivo yeast phenotypic assay expressing individual mammalian PKC isoforms (α, βI, δ, η, ζ) |
Why This Matters
Procuring MPMA over PMA is critical for studies aiming to dissect PKC isoform-specific signaling, as MPMA's functional profile is not simply a weaker version of PMA but a qualitatively different modulation of classical PKC activity.
- [1] Saraiva L, et al. Characterization of phorbol esters activity on individual mammalian protein kinase C isoforms, using the yeast phenotypic assay. Eur J Pharmacol. 2004 May 3;491(2-3):101-10. PMID: 15140626. View Source
